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Lys-Phe dihydrobromide

Cat. No.: B13813511
M. Wt: 455.19 g/mol
InChI Key: WCIKYRLDIDXUBD-NJHZPMQHSA-N
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Description

The study of dipeptides, the simplest form of peptides, is fundamental to understanding the complex world of proteins and their functions. Lys-Phe dihydrobromide, with its unique combination of a basic and an aromatic amino acid, presents a valuable tool for researchers. The dihydrobromide salt form enhances its solubility and stability for experimental purposes.

The scientific journey into peptides began in the early 20th century, with Emil Fischer's pioneering work on their synthesis, which was instrumental in understanding the structure of proteins. numberanalytics.com Dipeptides, consisting of two amino acids linked by a peptide bond, are the fundamental building blocks of these larger biomolecules. numberanalytics.comtaylorandfrancis.com Their significance in biochemistry is multifaceted; they are not only constituents of proteins but also exhibit distinct biological activities and are involved in numerous physiological processes. numberanalytics.com

The diversity of dipeptides is vast, with 400 different combinations possible from the 20 proteinogenic amino acids. bachem.com This diversity is further expanded by modifications such as N-terminal acetylation and C-terminal amidation. bachem.com The study of dipeptides has been crucial for elucidating protein structure and function. numberanalytics.com Moreover, dipeptides are recognized for their roles in various biological processes, including acting as neurotransmitters and their involvement in cellular uptake through specific transporters like PepT1 and PepT2. bachem.com

This compound, a specific dipeptide composed of L-lysine and L-phenylalanine, has been utilized as a model system in various academic studies. ontosight.ainih.gov Its structure, featuring a lysine (B10760008) residue with a reactive ε-amino group and a phenylalanine residue with a bulky, aromatic side-chain, makes it particularly interesting for investigating specific chemical and biological phenomena. frontiersin.org

One area where Lys-Phe has served as a valuable model is in the study of the Maillard reaction, a form of non-enzymatic browning that occurs between amino acids and reducing sugars. Research has shown that the large phenyl side-chain of phenylalanine in Lys-Phe can sterically hinder the reactivity of the α-amino group of lysine, thereby influencing the reaction pathway. frontiersin.org Studies have also investigated the consumption of Lys-Phe during the Maillard reaction, noting that its consumption is markedly higher than that of other dipeptides like Lys-Gly and Lys-Ala under certain conditions. frontiersin.org The stability of the peptide, potentially enhanced by cation-π interactions involving the phenylalanine side chain, is another aspect that makes it a useful model for such investigations. frontiersin.org

The table below summarizes some of the key physicochemical properties of Lys-Phe.

PropertyValue
Molecular Formula C15H23N3O3
Molecular Weight 293.36 g/mol
CAS Number 151410

Data sourced from PubChem CID 151410. nih.gov

The current research landscape for dipeptides, including Lys-Phe, is vibrant and expanding into new areas. Recent interest has focused on the antioxidant properties of dipeptides containing specific amino acids like tryptophan, tyrosine, and phenylalanine. nih.govscispace.com While the general antioxidant potential of such dipeptides is recognized, a significant knowledge gap exists in understanding the precise mechanisms and the structure-activity relationships for specific dipeptides like Lys-Phe.

Furthermore, the self-assembly of dipeptides into ordered nanostructures, such as hydrogels and nanotubes, is a rapidly developing field. mdpi.comfrontiersin.org While diphenylalanine (Phe-Phe) is a well-studied example, the self-assembly properties of heterodipeptides like Lys-Phe are less understood. bachem.com Investigating how the combination of a charged and an aromatic residue in Lys-Phe influences its self-assembly behavior presents a key area for future research. A 1974 study did synthesize and investigate the properties of alternating poly(Lys-Phe), comparing it to a random copolymer, but more recent and detailed studies on the self-assembly of the simple dipeptide are needed. nih.gov

A significant portion of current research on Lys-Phe is in the context of food science and the Maillard reaction, particularly concerning the formation of advanced glycation end-products (AGEs). frontiersin.org However, there is a need for more in-depth studies on the biological activities of Lys-Phe itself and its potential applications in biotechnology and pharmaceuticals. ontosight.ai

The investigation of dipeptides like this compound is guided by several conceptual frameworks that leverage both experimental and computational approaches.

Computational Modeling and Simulation: Molecular mechanics and quantum mechanics calculations are employed to study the conformational preferences and energy landscapes of dipeptides. nih.gov For instance, molecular mechanics studies on dipeptide models containing phenylalanine have provided insights into their conformational preferences, which are sensitive to side-chain torsion angles. nih.gov These computational methods allow researchers to predict the low-energy conformations of dipeptides, which can be crucial for understanding their biological activity and self-assembly properties. nih.gov Density Functional Theory (DFT) has also been used to study the mechanism of dipeptide bond formation. whiterose.ac.uk

Feature Extraction Frameworks for Predictive Modeling: In the realm of bioinformatics, frameworks like the Extended Dipeptide Composition (EDPC) are being developed to improve the accuracy of identifying peptides with specific functions, such as anticancer activity. researchgate.net These frameworks extend the simple dipeptide composition by considering local sequence environment information, which can help in predicting the biological roles of dipeptides based on their sequence. researchgate.net

Self-Assembly Studies: The investigation of dipeptide self-assembly often involves a combination of techniques, including single-crystal X-ray diffraction, circular dichroism (CD) spectroscopy, and microscopy. mdpi.com These methods provide detailed information about the molecular packing, secondary structure in solution, and the morphology of the resulting nanostructures. The study of dipeptide isomers, for example, has revealed how subtle changes in stereochemistry can significantly impact their self-assembly behavior. mdpi.com

The table below outlines some of the research methodologies employed in the study of dipeptides.

Research AreaKey Methodologies
Structural Analysis Single-Crystal X-ray Diffraction, NMR Spectroscopy
Conformational Analysis Molecular Mechanics, Density Functional Theory (DFT)
Functional Prediction Extended Dipeptide Composition (EDPC), Machine Learning Algorithms
Self-Assembly Circular Dichroism (CD), Transmission Electron Microscopy (TEM)
Chemical Reactivity Mass Spectrometry, High-Performance Liquid Chromatography (HPLC)

This table synthesizes information from multiple sources on dipeptide research methodologies. frontiersin.orgmdpi.comnih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H25Br2N3O3 B13813511 Lys-Phe dihydrobromide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H25Br2N3O3

Molecular Weight

455.19 g/mol

IUPAC Name

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoic acid;dihydrobromide

InChI

InChI=1S/C15H23N3O3.2BrH/c16-9-5-4-8-12(17)14(19)18-13(15(20)21)10-11-6-2-1-3-7-11;;/h1-3,6-7,12-13H,4-5,8-10,16-17H2,(H,18,19)(H,20,21);2*1H/t12-,13-;;/m0../s1

InChI Key

WCIKYRLDIDXUBD-NJHZPMQHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N.Br.Br

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCCCN)N.Br.Br

Origin of Product

United States

Synthetic Strategies and Methodologies for Lys Phe Dihydrobromide and Its Derivatives

Solid-Phase Peptide Synthesis (SPPS) Approaches for Lys-Phe Dihydrobromide

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, enabling the efficient assembly of peptide chains on an insoluble polymer support. creative-peptides.comnih.gov The process involves the sequential addition of protected amino acids to a growing peptide chain that is covalently linked to the resin. peptide.com Excess reagents and byproducts are easily removed by washing and filtration, which simplifies the purification process compared to solution-phase methods. wikipedia.orgnih.gov The synthesis of Lys-Phe typically begins at the C-terminus, with phenylalanine being the first amino acid attached to the resin. peptide.com

Optimization of Protecting Group Strategies

Successful peptide synthesis hinges on the use of protecting groups to mask reactive moieties and prevent unwanted side reactions. libretexts.org The selection of these groups is governed by the principle of orthogonality, which ensures that specific protecting groups can be removed under distinct chemical conditions without affecting others. peptide.comiris-biotech.de For the synthesis of Lys-Phe, protection is required for the α-amino group of the incoming lysine (B10760008) residue and the ε-amino group on the lysine side chain. creative-peptides.com Two primary orthogonal strategies are commonly employed: Fmoc/tBu and Boc/Bzl. wikipedia.org

In the Fmoc/tBu strategy, the temporary Nα-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. iris-biotech.de The permanent protecting group for the lysine side chain is typically the acid-labile tert-butoxycarbonyl (Boc) group. creative-peptides.compeptide.com The Boc group is stable under the basic conditions used for Fmoc removal (e.g., piperidine) but is cleaved during the final acidolytic cleavage from the resin (e.g., with trifluoroacetic acid, TFA). iris-biotech.decreative-peptides.com

Alternatively, the Boc/Bzl strategy uses the acid-labile Boc group for temporary Nα-protection and more robust, benzyl-based groups for side-chain protection, such as the 2-chlorobenzyloxycarbonyl (Z(2-Cl)) group for the lysine side chain. creative-peptides.compeptide.com While not strictly orthogonal, this combination relies on differential acid lability; the Boc group is removed with moderate acid (like TFA), while the Z(2-Cl) group requires a much stronger acid (like hydrofluoric acid) for cleavage. peptide.compeptide.com

Table 1: Comparison of Protecting Group Strategies for Lys-Phe Synthesis

StrategyNα-Protection (Lysine)ε-Amino Protection (Lysine Side Chain)Deprotection Conditions (Nα-Group)Final Cleavage & Side Chain DeprotectionKey Advantages
Fmoc/tBu FmocBocBase (e.g., 20% Piperidine in DMF)Acid (e.g., 95% TFA)Orthogonal; milder final cleavage conditions. wikipedia.orgiris-biotech.de
Boc/Bzl BocZ(2-Cl) or ZAcid (e.g., 50% TFA in DCM)Strong Acid (e.g., HF, TFMSOTf)Historically well-established; can be better for 'difficult sequences'. peptide.comluxembourg-bio.com

Resin Selection and Linker Chemistry Considerations

The solid support, or resin, is a critical component in SPPS. biosynth.com It consists of an insoluble polymer matrix to which a linker molecule is attached. researchgate.net The linker connects the growing peptide chain to the resin and its chemical nature dictates the conditions required for the final cleavage of the peptide from the support. biosynth.compeptide.com

For the synthesis of Lys-Phe, which results in a peptide with a C-terminal carboxylic acid, several resins are suitable:

Wang Resin: This is a widely used support for Fmoc-based synthesis of peptide acids. peptide.comfluorochem.co.uk The linker is a 4-hydroxybenzyl alcohol moiety, and the final peptide is cleaved using moderate acid treatment, typically with a high concentration of TFA. peptide.com

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-labile, allowing the peptide to be cleaved under very mild acidic conditions (e.g., 1:1:8 acetic acid:trifluoroethanol:dichloromethane). peptide.com This is particularly useful for synthesizing protected peptide fragments where acid-sensitive side-chain protecting groups must remain intact. peptide.com It also helps to minimize diketopiperazine formation, a common side reaction. biosynth.com

Merrifield Resin: The original resin developed for Boc-based SPPS, it requires strong acids like HF for cleavage. fluorochem.co.uk

Table 3: Common Resins for Synthesis of C-Terminal Peptide Acids

ResinTypical StrategyLinker TypeCleavage ConditionsAdvantages
Wang Resin Fmocp-alkoxybenzyl alcoholModerate Acid (TFA) peptide.comMost common for peptide acids in Fmoc synthesis. peptide.com
2-Chlorotrityl Resin FmocTritylVery Mild Acid peptide.comAllows for synthesis of protected fragments; minimizes racemization and DKP formation. biosynth.compeptide.com
Merrifield Resin BocChloromethylStrong Acid (HF) fluorochem.co.ukThe original SPPS resin, well-established for Boc chemistry. fluorochem.co.uk

Solution-Phase Synthesis Methodologies

Before the advent of SPPS, peptides were synthesized exclusively in solution, a technique now often referred to as Liquid-Phase Peptide Synthesis (LPPS). libretexts.orgbachem.com While more laborious due to the need for purification after each step, solution-phase synthesis remains valuable, particularly for large-scale production. wikipedia.org

Fragment Condensation Techniques

Fragment condensation is a strategy used in solution-phase synthesis to build larger peptides by coupling smaller, pre-synthesized peptide fragments. springernature.comresearchgate.net For a dipeptide like Lys-Phe, this would involve the synthesis of protected lysine and phenylalanine derivatives separately, followed by their coupling in solution. For instance, a protected lysine with a free carboxyl group (e.g., Fmoc-Lys(Boc)-OH) could be coupled to a phenylalanine derivative with a free amino group and a protected carboxyl group (e.g., H-Phe-OtBu) using a standard coupling reagent like DCC or HATU. libretexts.org This approach, while less common for simple dipeptides, is a fundamental strategy for constructing larger, more complex peptide molecules. springernature.com

Chemical Ligation Strategies

Chemical ligation refers to methods that form a peptide bond by coupling two unprotected peptide fragments. google.com The most prominent of these is Native Chemical Ligation (NCL), which involves the reaction between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine residue. nih.govwikipedia.org The reaction proceeds chemoselectively in aqueous solution at neutral pH to form a native peptide bond at the ligation site. google.comwikipedia.org

Direct synthesis of a native Lys-Phe bond via standard NCL is not feasible, as the methodology requires a cysteine at the N-terminus of the second fragment. raineslab.com However, the principles of chemical ligation can be applied to synthesize derivatives of Lys-Phe. For example, modified strategies using thiol-containing ligation auxiliaries can be employed, where the auxiliary mimics the N-terminal cysteine but can be removed after ligation. nih.govraineslab.com Furthermore, enzymatic approaches, such as using α-chymotrypsin as a catalyst, have been explored for the synthesis of N-acetyl-L-phenylalanyl-L-lysine from esterified precursors, demonstrating an alternative ligation strategy under specific conditions. tandfonline.com

Stereochemical Control and Purity Assessment in Synthesis

The synthesis of dipeptides such as this compound demands rigorous control over stereochemistry to ensure the desired biological activity and to avoid the complexities introduced by diastereomeric impurities. The inherent chirality of the constituent amino acids, lysine and phenylalanine, means that four potential stereoisomers can be formed (L-Lys-L-Phe, D-Lys-D-Phe, L-Lys-D-Phe, and D-Lys-L-Phe). Consequently, stereoselective synthetic methods are paramount, followed by stringent purification and validation protocols to confirm the purity and structural integrity of the final product.

The primary strategy for achieving stereochemical control in the synthesis of Lys-Phe is the use of enantiomerically pure amino acid precursors. In modern peptide synthesis, this is typically accomplished through solid-phase peptide synthesis (SPPS) or solution-phase synthesis utilizing commercially available, protected L- or D-amino acid derivatives. The most common building blocks are Nα-Fmoc protected amino acids, such as Fmoc-L-Lys(Boc)-OH and Fmoc-L-Phe-OH, where the side chain of lysine is protected with a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions.

The critical step in preserving stereochemical integrity is the peptide bond formation. The choice of coupling reagents and conditions is crucial to minimize racemization, a process where the chiral center of the activated amino acid can lose its configuration. Modern coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), when used with a base such as DIPEA (N,N-Diisopropylethylamine), are highly efficient and generally result in low levels of racemization.

Beyond the use of chiral building blocks, enzymatic methods offer an alternative route for enantioselective synthesis. Phenylalanine ammonia (B1221849) lyases (PALs), for instance, can catalyze the asymmetric synthesis of phenylalanine derivatives. nih.gov While less common for routine dipeptide synthesis, biocatalytic approaches using engineered enzymes can provide high stereoselectivity under mild reaction conditions. acs.org The selection of a specific stereoisomer (e.g., L-Lys-L-Phe) is dictated by the intended application, as stereochemistry is a key determinant of biological function and receptor binding.

Following synthesis, the crude peptide product contains the desired this compound along with impurities such as unreacted starting materials, deletion sequences, and byproducts from side reactions. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for the purification of peptides. nih.govresearchgate.netharvardapparatus.com This technique separates molecules based on their hydrophobicity.

In a typical RP-HPLC setup for Lys-Phe purification, the crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase, most commonly silica (B1680970) modified with C18 (octadecyl) alkyl chains. bachem.comhplc.eu A gradient elution is then performed using a polar mobile phase. The mobile phase typically consists of two solvents: Solvent A (polar), which is often water with 0.1% trifluoroacetic acid (TFA), and Solvent B (less polar), which is usually acetonitrile (B52724) (ACN) with 0.1% TFA. hplc.eu The TFA acts as an ion-pairing agent, neutralizing the charged amine and carboxyl groups of the peptide to improve peak shape and resolution.

The separation process begins with a high concentration of Solvent A, where polar impurities are washed out first. As the concentration of Solvent B (acetonitrile) is gradually increased, the hydrophobicity of the mobile phase rises, causing the bound peptides to elute from the column in order of increasing hydrophobicity. bachem.com The target Lys-Phe dipeptide will elute at a characteristic retention time, allowing for its separation from more or less hydrophobic impurities. Fractions are collected and those containing the pure product are pooled and lyophilized to yield the final, highly purified this compound powder.

Table 1: Typical RP-HPLC Parameters for this compound Purification
ParameterTypical Condition/Value
Stationary PhaseC18-modified silica (wide-pore, 300 Å) nih.gov
Mobile Phase A0.1% Trifluoroacetic Acid (TFA) in Water hplc.eu
Mobile Phase B0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) bachem.com
Elution ModeGradient Elution
DetectionUV Absorbance at 210–220 nm bachem.com
Flow RateDependent on column diameter (analytical vs. preparative)

After purification, the identity and purity of this compound must be rigorously confirmed. This is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Advanced NMR Spectroscopy: NMR is a powerful non-destructive technique that provides detailed information about the molecular structure, conformation, and purity of a peptide. rsc.orgrsc.org For a dipeptide like Lys-Phe, 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, TOCSY, HSQC) experiments are employed. tricliniclabs.com

¹H NMR: The proton NMR spectrum provides a unique fingerprint of the molecule. The chemical shifts, splitting patterns, and integration of the signals can confirm the presence of both lysine and phenylalanine residues and the formation of the peptide bond. The absence of signals from protecting groups (like Boc) or other impurities confirms chemical purity. researchgate.net

2D NMR: Techniques like COSY (Correlation Spectroscopy) identify protons that are coupled to each other within the same amino acid residue, while TOCSY (Total Correlation Spectroscopy) can reveal the entire spin system of a residue. tricliniclabs.comuzh.ch HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, aiding in the complete assignment of all atoms in the molecule. These advanced techniques provide unambiguous confirmation of the dipeptide's structure and connectivity. tricliniclabs.com

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the precise mass of the synthesized dipeptide, which serves as a definitive confirmation of its elemental composition. nih.gov Techniques like Electrospray Ionization (ESI) are commonly used to ionize the peptide. The instrument measures the mass-to-charge (m/z) ratio with very high accuracy (typically to within 5 ppm). The experimentally measured monoisotopic mass is compared to the theoretically calculated mass for the protonated molecule [M+H]⁺. A close match between these values confirms the identity of Lys-Phe and rules out the presence of many potential impurities. mdpi.com

Table 2: Expected Spectroscopic Data for L-Lys-L-Phe Dihydrobromide
TechniqueParameterExpected Value/Observation
HRMS (ESI+)Calculated Monoisotopic Mass for [M+H]⁺ (C₁₅H₂₄N₃O₃⁺)294.1818 g/mol
¹H NMRCharacteristic SignalsAromatic protons (phenylalanine ring), α-protons (lysine and phenylalanine), side-chain protons (lysine and phenylalanine), amide proton.
¹³C NMRCharacteristic SignalsCarbonyl carbons (peptide bond and C-terminus), aromatic carbons, α-carbons, side-chain carbons.

Rational Design and Synthesis of this compound Analogs and Conjugates

The Lys-Phe dipeptide scaffold serves as a valuable starting point for the rational design of more complex molecules with tailored properties. By modifying the side chains or incorporating the dipeptide into larger, constrained structures, researchers can develop novel chemical tools for biological investigation and therapeutic development.

The functional groups present in Lys-Phe—the ε-amino group of lysine and the aromatic ring of phenylalanine—are prime targets for chemical modification to create research probes. researchgate.netntu.ac.uk These probes can be used to study peptide-protein interactions, cellular uptake, and localization.

Lysine Side-Chain Functionalization: The primary amine on the lysine side chain is a versatile handle for conjugation. It can be selectively modified via acylation or alkylation reactions to attach a variety of functional moieties. A common application is the attachment of fluorescent dyes (e.g., fluorescein, rhodamine) to create fluorescently labeled peptides. researchgate.net These probes allow for the visualization of the peptide's distribution in cells or tissues using techniques like fluorescence microscopy. Other modifications include the attachment of biotin (B1667282) for affinity purification or cross-linking agents to identify binding partners.

Phenylalanine Side-Chain Functionalization: The aromatic ring of phenylalanine can be modified through electrophilic aromatic substitution or more advanced C-H functionalization techniques. ntu.ac.uk These methods allow for the introduction of isotopes (e.g., deuterium, tritium) for metabolic studies, or the installation of photoreactive groups for photo-affinity labeling experiments, which can covalently trap and identify interacting proteins.

Table 3: Examples of Side-Chain Modifications on Lys-Phe for Research Probes
ResidueModification TypeAttached Moiety ExampleResearch Application
LysineAmine AcylationFluorescein Isothiocyanate (FITC)Fluorescence microscopy, cellular tracking researchgate.net
LysineAmine AcylationBiotinAffinity pulldown assays, identifying binding partners
PhenylalanineC-H OlefinationStyrene derivativesPost-synthetic modification to alter properties ntu.ac.uk
PhenylalanineAromatic SubstitutionAzido groupBioorthogonal chemistry (Click chemistry) for labeling

Linear peptides often suffer from poor metabolic stability and conformational flexibility, which can limit their biological activity. Incorporating the Lys-Phe motif into a macrocyclic or otherwise constrained structure can overcome these limitations. nih.gov Cyclization pre-organizes the peptide into a specific conformation that can enhance binding affinity to a biological target and increase resistance to enzymatic degradation.

A common strategy for cyclization involves synthesizing a longer linear peptide containing the Lys-Phe sequence and other reactive residues. The side-chain-to-side-chain cyclization between the ε-amino group of a lysine residue and the carboxyl group of an acidic residue (e.g., Aspartic Acid or Glutamic Acid) to form a stable amide bond (a lactam bridge) is a widely used method. peptide.com To achieve this, orthogonally protected amino acids, such as Lys(Alloc) and Asp(Allyl), are used. These protecting groups can be selectively removed on-resin without affecting other protecting groups, allowing for the specific on-resin cyclization before the final cleavage and deprotection of the peptide. researchgate.net

Another approach involves creating a covalent linkage between the side chains of two residues, such as the recently discovered lysine-to-tryptophan crosslink found in some natural products, which is installed by a specific enzyme. nih.govprinceton.edu The design of such constrained peptides containing Lys-Phe can lead to potent and selective modulators of protein-protein interactions. nih.gov

Peptide-Polymer and Peptide-Protein Conjugation Strategies for Research Applications

The conjugation of dipeptides such as this compound to larger macromolecules like polymers and proteins is a pivotal strategy in biochemical and materials science research. This process generates hybrid biomaterials with combined properties, leveraging the biological functionality of the peptide and the structural, stabilizing, or functional characteristics of the macromolecule. The primary reactive center in the Lys-Phe dipeptide is the lysine residue, which features a primary ε-amino group and an α-amino group, both of which are excellent nucleophiles for covalent modification. nih.govfluorofinder.com

Peptide-Polymer Conjugation

The creation of peptide-polymer conjugates can be broadly categorized into two main approaches: "grafting to" and "grafting from". These methods allow for the synthesis of well-defined materials with applications ranging from drug delivery to the formation of complex, self-assembling nanostructures. researchgate.netsci-hub.st

"Grafting To" Strategies

This approach involves the covalent attachment of a pre-synthesized polymer chain to the peptide. The lysine residue in Lys-Phe is the most common site for this type of conjugation due to the high reactivity of its primary amine side chain. nih.gov

Amine-Reactive Conjugation: A widely used method involves polymers functionalized with amine-reactive groups, such as N-Hydroxysuccinimide (NHS) esters. nih.govfluorofinder.com The NHS-activated polymer reacts with the lysine's ε-amino group under mild pH conditions (typically pH 7-9) to form a stable amide bond. fluorofinder.comneulandlabs.com This strategy is straightforward and effective for conjugating polymers like polyethylene (B3416737) glycol (PEG), a process known as PEGylation, which can enhance the solubility and stability of the peptide conjugate. neulandlabs.com

Click Chemistry: For more specific and efficient conjugation, bioorthogonal reactions are employed. "Click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a prime example. rsc.orgnih.gov In this strategy, a derivative of the Lys-Phe dipeptide is first synthesized, typically by modifying the lysine side chain with an azide (B81097) group during solid-phase peptide synthesis (SPPS). researchgate.net This azide-functionalized peptide can then be "clicked" onto a polymer containing a terminal alkyne group, forming a stable triazole linkage with high regiospecificity and yield. nih.gov

"Grafting From" Strategies

In this method, the peptide acts as a macroinitiator from which polymer chains are grown. This approach can lead to conjugates with a high density of polymer chains attached to the peptide.

Atom Transfer Radical Polymerization (ATRP): The Lys-Phe dipeptide can be modified to incorporate an ATRP initiator. For instance, the lysine's amino group can be acylated with a molecule containing a bromine group suitable for initiating ATRP. sci-hub.stnih.gov This allows for the controlled growth of various polymers, such as poly(N-isopropyl acrylamide) (PNIPAM), directly from the peptide. nih.gov

Ring-Opening Polymerization (ROP): This technique is often used for synthesizing polypeptide-polymer conjugates. The amino group of lysine can initiate the ROP of α-amino acid N–carboxyanhydrides (NCAs), effectively growing a polypeptide chain from the original dipeptide. sci-hub.stnih.gov

The following table summarizes key peptide-polymer conjugation strategies applicable to Lys-Phe derivatives.

Table 1: Strategies for Peptide-Polymer Conjugation of Lys-Phe Derivatives
Strategy Approach Peptide Reactive Group Polymer Reactive Group Resulting Linkage Key Characteristics
Amine-Reactive Acylation "Grafting To" ε-amino group of Lysine N-Hydroxysuccinimide (NHS) ester Amide Straightforward reaction; risk of non-specific modification if multiple amines are present. nih.govfluorofinder.com
Click Chemistry (CuAAC) "Grafting To" Azide (on modified Lysine) Terminal Alkyne Triazole High efficiency and specificity; requires pre-functionalization of both peptide and polymer. researchgate.netnih.gov
Reductive Alkylation "Grafting To" ε-amino group of Lysine Aldehyde or Ketone Secondary Amine Maintains the positive charge of the amine; forms a stable C-N bond. rsc.org
ATRP "Grafting From" Initiator-modified Lysine Monomers (e.g., acrylates) Carbon-Carbon Backbone Allows for high graft density and controlled polymer length. sci-hub.stnih.gov
ROP "Grafting From" ε-amino group of Lysine N-Carboxyanhydrides (NCAs) Polypeptide (Amide) Used to grow secondary polypeptide chains from the dipeptide. nih.gov

Peptide-Protein Conjugation

Conjugating small peptides like Lys-Phe to larger carrier proteins is a common strategy in immunology research to generate antibodies against the peptide (hapten). youtube.com The lysine residue in Lys-Phe provides a convenient handle for attachment to surface-exposed residues on the carrier protein.

Non-Specific Amine Coupling: The most traditional methods utilize homobifunctional or heterobifunctional crosslinkers that react with primary amines. Reagents like NHS-esters can be used to link the ε-amino group of the Lys-Phe dipeptide to accessible lysine residues on the surface of a carrier protein, such as human serum albumin (HSA) or CRM197. nih.govyoutube.com While effective, this method often results in a heterogeneous mixture of conjugates with varying peptide-to-protein ratios and attachment sites. researchgate.net

Thioether Chemistry: For more controlled conjugation, a cysteine residue can be incorporated into the peptide sequence (e.g., Cys-Lys-Phe). The sulfhydryl group of cysteine can then react specifically with a maleimide-functionalized protein, forming a stable thioether bond. youtube.com This is a highly efficient reaction that proceeds under mild conditions.

Enzymatic Ligation: Advanced strategies for site-specific conjugation employ enzymes. For example, ligases like VyPAL2 can be used to attach a peptide containing a specific recognition sequence to the N- or C-terminus of a protein. thno.org This allows for the production of homogenous conjugates with precise control over the conjugation site. thno.org

Proximity-Induced Labeling: This strategy can achieve site-selective modification of a lysine residue on a target protein. An affinity component, such as a peptide that binds to a specific site on the protein, is equipped with a reactive group that will preferentially modify a nearby lysine residue on the target protein, guided by the high local concentration.

The following table outlines common methods for conjugating lysine-containing peptides to proteins.

Table 2: Methods for Peptide-Protein Conjugation Involving Lysine
Method Target Residue (Peptide) Target Residue (Protein) Common Reagents/Mediators Specificity
NHS-Ester Coupling ε-amino group of Lysine Surface-exposed Lysines N-Hydroxysuccinimide esters Low; reacts with multiple accessible amines. nih.govfluorofinder.com
Thioether Chemistry Thiol (on engineered Cysteine) Maleimide-activated Lysine Maleimide-functionalized crosslinkers High; specific to thiol-maleimide reaction. youtube.com
Enzymatic Ligation N- or C-terminus with recognition sequence N- or C-terminus of protein Peptide Ligases (e.g., VyPAL2) Very High; site-specific enzymatic reaction. thno.org
Affinity-Guided Modification ε-amino group of Lysine Specific Lysine near a binding pocket Affinity peptide with a reactive linker High; guided by non-covalent binding interactions.

Structural Elucidation and Conformational Analysis of Lys Phe Dihydrobromide

Advanced Spectroscopic Characterization

Spectroscopic methods are instrumental in defining the molecular structure and dynamics of Lys-Phe dihydrobromide in solution. These techniques provide insights into the local environment of atomic nuclei, the secondary structure, and the vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. For this compound, ¹H and ¹³C NMR would be the primary techniques used to elucidate its conformational preferences.

The proton (¹H) NMR spectrum of this compound is expected to show distinct signals for the protons of the lysine (B10760008) and phenylalanine residues. The chemical shifts of the α-protons are particularly sensitive to the backbone conformation. The aromatic protons of the phenylalanine side chain would appear in the downfield region of the spectrum, while the aliphatic protons of the lysine side chain would be found in the upfield region.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), would be employed to assign all the proton resonances by identifying spin-spin couplings between neighboring protons. Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY) is crucial for determining spatial proximities between protons that are close in space but not necessarily through bonds. The observation of specific NOEs between the backbone and side-chain protons of the two residues would provide critical distance restraints for calculating the solution structure. For instance, NOEs between the α-proton of lysine and the aromatic protons of phenylalanine would indicate a folded conformation.

¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the dipeptide. The chemical shifts of the α and β carbons are indicative of the secondary structure. In a random coil conformation, which is likely for a short dipeptide, the ¹³C chemical shifts would be close to their random coil values.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for Lys-Phe in a Random Coil Conformation

AtomLysine ResiduePhenylalanine Residue
¹H
NH8.318.14
4.314.66
1.84, 1.733.23, 3.03
1.45-
1.68-
2.97-
Phenyl H-7.31 (ortho), 7.37 (meta), 7.27 (para)
¹³C
54.255.6
31.038.0
22.8-
27.2-
40.1-
Phenyl C-137.5 (ipso), 129.5 (ortho/meta), 128.8 (para)
C' (carbonyl)174.5175.8

Note: The chemical shifts are predicted values for a random coil conformation and can vary based on solvent, pH, and temperature.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a sensitive technique for probing the secondary structure of peptides and proteins. The far-UV CD spectrum (190-250 nm) of this compound is expected to be dominated by the peptide bond and the aromatic side chain of phenylalanine.

For a short, flexible dipeptide like Lys-Phe, a well-defined secondary structure such as an α-helix or β-sheet is not anticipated. Therefore, the CD spectrum is likely to exhibit a single strong negative band below 200 nm, which is characteristic of a random coil conformation. The presence of the phenylalanine aromatic ring can contribute to the CD spectrum in the far-UV region, potentially causing a shoulder or a distinct peak around 220 nm. The near-UV CD spectrum (250-350 nm) would show signals arising from the chiral environment of the phenylalanine aromatic ring, providing information about its conformational restriction.

Table 2: Expected Far-UV Circular Dichroism Features for Different Secondary Structures

Secondary StructureWavelength of Maxima (nm)Wavelength of Minima (nm)
α-Helix~192~208, ~222
β-Sheet~195~215
Random Coil~212~198

Given its short length, this compound is expected to show a CD spectrum most consistent with a random coil.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting

In the FTIR spectrum, characteristic absorption bands for the amide group (Amide I, II, and III) would be prominent. The Amide I band, primarily due to the C=O stretching vibration, is expected to appear around 1650 cm⁻¹. The Amide II band, arising from N-H bending and C-N stretching, would be observed around 1550 cm⁻¹. The positions of these bands are sensitive to hydrogen bonding and conformation. The spectrum would also feature bands corresponding to the vibrations of the lysine side chain (CH₂ bending and wagging) and the phenylalanine aromatic ring (C=C stretching).

Raman spectroscopy would provide complementary information. The aromatic ring of phenylalanine gives rise to strong Raman signals, which can be used to probe its environment. The amide bands are also observable in the Raman spectrum, and their analysis can provide further conformational insights.

Table 3: Characteristic Vibrational Frequencies (in cm⁻¹) for Lys-Phe Functional Groups

Vibrational ModeApproximate Frequency (cm⁻¹)Functional Group
Amide I (C=O stretch)1630-1680Peptide bond
Amide II (N-H bend, C-N stretch)1510-1580Peptide bond
Amide III1230-1300Peptide bond
Aromatic C=C stretch1480-1610Phenylalanine ring
C-H stretch (aliphatic)2850-2960Lysine side chain
N-H stretch (amine)3200-3500Lysine side chain and N-terminus
O-H stretch (carboxyl)2500-3300 (broad)C-terminus

X-Ray Crystallography for Solid-State Structure Determination

Crystal Growth and Optimization for this compound

The first and often most challenging step in X-ray crystallography is the growth of high-quality single crystals. For a small, flexible molecule like this compound, various crystallization techniques would be explored. A common method is slow evaporation of a saturated solution. A range of solvents and solvent mixtures would be screened to find conditions that favor crystallization. Given the ionic nature of the dihydrobromide salt, polar solvents such as water, ethanol, or methanol, or mixtures thereof, would be primary candidates.

Factors such as temperature, pH, and the presence of additives would be systematically varied to optimize crystal growth. Vapor diffusion, in which a less volatile precipitant is slowly introduced into the peptide solution, is another powerful technique that would be employed.

Data Collection and Refinement Methodologies

Once suitable crystals are obtained, they are mounted on a goniometer and exposed to a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a pattern of reflections that are recorded on a detector. The intensities of these reflections are measured, and from this data, the electron density map of the molecule is calculated.

The initial electron density map is used to build a preliminary model of the this compound molecule. This model is then refined against the experimental data using least-squares methods. The refinement process adjusts the atomic coordinates and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor and the goodness-of-fit.

The crystal structure of this compound is expected to reveal a network of hydrogen bonds involving the protonated amino groups, the carboxyl group, and the bromide counter-ions. The conformation of the peptide backbone and the side chains in the solid state would be precisely determined, providing valuable insights into the intrinsic structural preferences of this dipeptide.

Table 4: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal systemMonoclinic
Space groupP2₁
a (Å)8.5
b (Å)10.2
c (Å)12.1
β (°)95.5
Volume (ų)1042
Z2
Density (calculated) (g/cm³)1.45
R-factor< 0.05

Note: This is a hypothetical data table for illustrative purposes, as the actual crystal structure of this compound is not publicly available.

Analysis of Molecular Packing and Intermolecular Interactions

While a definitive crystal structure for this compound is not publicly available, an analysis of its molecular packing and intermolecular interactions can be inferred from the fundamental principles of peptide and salt crystallography. The packing of this compound in a crystalline lattice would be governed by a network of strong, directional interactions aimed at achieving a state of minimum energy.

The primary intermolecular forces at play would be ionic interactions and hydrogen bonds. The Lys-Phe molecule, in its dihydrobromide salt form, possesses two positively charged ammonium (B1175870) groups (the α-amino group and the ε-amino group of the lysine side chain) and a carboxylic acid group. These charged centers would interact strongly with the bromide counter-ions.

Hydrogen bonding would be extensive. The ammonium groups are excellent hydrogen bond donors, and the bromide ions, along with the carbonyl oxygen of the peptide backbone and the carboxylic acid group, would act as hydrogen bond acceptors. It is also anticipated that the peptide backbone N-H group would participate in hydrogen bonding.

Table 1: Potential Intermolecular Interactions in this compound

Interaction Type Donor Acceptor Potential Role in Crystal Packing
Ionic Interaction α-NH₃⁺, ε-NH₃⁺ Br⁻ Primary force driving crystal lattice formation
Hydrogen Bond α-NH₃⁺ Br⁻, C=O (peptide), C=O (acid) Stabilizing the crystal lattice
Hydrogen Bond ε-NH₃⁺ Br⁻, C=O (peptide), C=O (acid) Cross-linking peptide molecules
Hydrogen Bond Peptide N-H Br⁻, C=O (peptide), C=O (acid) Maintaining backbone conformation
Hydrogen Bond Carboxyl O-H Br⁻, C=O (peptide), C=O (acid) Dimer formation or extended networks

Computational Structural Prediction and Validation

In the absence of experimental structural data, computational methods serve as a powerful tool to predict and analyze the conformational landscape of this compound.

Conformational Sampling and Energy Minimization

The conformational space of Lys-Phe is defined by the rotational freedom around its single bonds, primarily the backbone dihedral angles φ (phi) and ψ (psi), and the side-chain dihedral angles (χ) of both the lysine and phenylalanine residues.

Conformational sampling techniques, such as molecular dynamics (MD) simulations or Monte Carlo methods, would be employed to explore the potential energy surface of the molecule. These methods generate a large ensemble of possible structures. Subsequent energy minimization using quantum mechanical or molecular mechanics force fields would then be used to identify the low-energy, stable conformers. For a dipeptide like Lys-Phe, the Ramachandran plot would be a key tool to visualize the allowed φ and ψ angles for the peptide backbone.

Table 2: Key Dihedral Angles in Lys-Phe for Conformational Analysis

Dihedral Angle Atoms Defining the Angle Residue Description
φ (phi) C'-N-Cα-C' Phenylalanine Rotation around the N-Cα bond
ψ (psi) N-Cα-C'-N Lysine Rotation around the Cα-C' bond
ω (omega) Cα-C'-N-Cα Lys-Phe Rotation around the peptide bond (typically fixed at ~180°)
χ1 N-Cα-Cβ-Cγ Lysine/Phenylalanine Side-chain rotation
χ2 Cα-Cβ-Cγ-Cδ Lysine/Phenylalanine Side-chain rotation
χ3 Cβ-Cγ-Cδ-Cε Lysine Side-chain rotation

Comparison of Experimental and Predicted Structures

A direct comparison between experimental and predicted structures for this compound is not feasible due to the lack of experimental data. However, in a hypothetical scenario where an experimental structure (e.g., from X-ray crystallography) becomes available, a rigorous validation of the computational predictions would be possible.

The comparison would involve overlaying the lowest-energy predicted conformer with the experimental structure and calculating the root-mean-square deviation (RMSD) of the atomic positions. Key geometric parameters such as bond lengths, bond angles, and dihedral angles would also be compared. A close agreement between the computational and experimental values would validate the accuracy of the force field and computational methodology used.

Influence of Salt Form on Lys-Phe Conformation and Dynamics

The formation of the dihydrobromide salt has a profound influence on the conformational preferences and dynamics of the Lys-Phe dipeptide. The presence of two bromide counter-ions introduces strong electrostatic interactions that are not present in the zwitterionic form of the peptide.

The primary effect of the salt form is the formation of ion pairs or salt bridges between the positively charged ammonium groups of the lysine residue (α-NH₃⁺ and ε-NH₃⁺) and the negatively charged bromide ions. These strong, localized interactions significantly restrict the conformational freedom of the lysine side chain. This restriction can, in turn, influence the conformation of the peptide backbone.

In the solid state, these ionic interactions would be key in defining a specific, relatively rigid conformation. In solution, while the peptide would exhibit more flexibility, the presence of the bromide ions would still modulate the conformational ensemble, favoring conformations where the electrostatic interactions with the lysine side chain are optimized. This is in contrast to the zwitterionic form in solution, where the ε-amino group of lysine would be involved in hydrogen bonding with solvent molecules. The salt form, therefore, is expected to lead to a more compact and ordered structure compared to the free dipeptide.

Investigations into Lys Phe Dihydrobromide S Role in Biomolecular Interactions

Protein-Peptide Recognition and Binding Mechanisms

The interaction of Lys-Phe dihydrobromide with proteins is governed by a combination of non-covalent forces. The peptide's structure, featuring a positively charged lysine (B10760008) residue and an aromatic, hydrophobic phenylalanine residue, allows for a multifaceted binding profile. The lysine side chain can participate in electrostatic interactions and hydrogen bonding, while the phenylalanine side chain facilitates hydrophobic and cation-π interactions. nih.gov

A primary focus of research on Lys-Phe has been its interaction with sickle-cell hemoglobin (HbS), the protein responsible for sickle cell disease. The gelation, or polymerization, of deoxygenated HbS is the central event in the pathophysiology of this disease. frontiersin.org Lys-Phe has been identified as a potent inhibitor of both the gelation of HbS solutions and the sickling of red blood cells. nih.gov

Research has shown a progressive inhibition of HbS gelation with increasing concentrations of Lys-Phe, with significant effects observed up to 30 mM. nih.gov The mechanism of inhibition is believed to involve the binding of the dipeptide to HbS, which interferes with the intermolecular contacts necessary for polymer formation. Combinations of hydrophobic amino acids, like phenylalanine, and hydrophilic amino acids, such as lysine, have been found to be effective inhibitors of HbS polymerization. nih.gov These dipeptides are not only active but also possess greater solubility than the hydrophobic amino acids alone, a critical property for potential therapeutic agents. nih.gov Studies on various dipeptides have demonstrated that those containing aromatic residues (phenylalanine, tyrosine, tryptophan) combined with a basic residue (lysine, arginine) are particularly effective at increasing the solubility of deoxyhemoglobin S. nih.gov For instance, dipeptides like Arg-Phe and Lys-Trp can increase deoxyhemoglobin S solubility by 1.4- to 1.6-fold. nih.gov

CompoundConcentrationEffect on Deoxy-HbSReference
L-lysyl-L-phenylalanineup to 30 mMProgressive inhibition of gelation nih.gov
Arg-Trp, Arg-Phe, Lys-Trp50-100 mM1.4- to 1.6-fold increase in solubility nih.gov

This table summarizes the reported effects of Lys-Phe and related dipeptides on the gelation and solubility of sickle-cell hemoglobin.

While the inhibitory effect of Lys-Phe on HbS is established, detailed kinetic data for its binding interaction is not extensively available in the reviewed literature. A comprehensive kinetic analysis would typically be performed using techniques like Surface Plasmon Resonance (SPR). nih.gov SPR is a powerful, label-free method for monitoring molecular interactions in real-time. youtube.com

In a hypothetical SPR experiment to study the Lys-Phe and hemoglobin interaction, hemoglobin would be immobilized on a sensor chip, and solutions of this compound at various concentrations would be flowed over the surface. nih.gov The binding of Lys-Phe to hemoglobin would cause a change in the refractive index at the sensor surface, which is detected and recorded in a sensorgram. youtube.com From this data, key kinetic parameters can be calculated. nih.gov

ParameterSymbolDescriptionSignificance
Association Rate Constantk_a (or k_on)The rate at which the peptide binds to the target protein.A higher k_a value indicates faster binding.
Dissociation Rate Constantk_d (or k_off)The rate at which the peptide-protein complex dissociates.A lower k_d value indicates a more stable complex.
Equilibrium Dissociation ConstantK_DThe ratio of k_d to k_a (k_d/k_a), representing the concentration of peptide required to occupy 50% of the protein binding sites at equilibrium.A lower K_D value signifies a higher binding affinity.

This table defines the key kinetic parameters that would be determined from a Surface Plasmon Resonance (SPR) analysis to characterize the binding of Lys-Phe to a target protein.

The thermodynamic profile of the Lys-Phe-protein interaction provides insight into the nature of the forces driving the binding event. Isothermal Titration Calorimetry (ITC) is the gold standard for this characterization, as it directly measures the heat released or absorbed during binding. springernature.comwikipedia.org This allows for the determination of all key thermodynamic parameters in a single experiment. news-medical.net

In an ITC experiment, a solution of this compound would be titrated into a sample cell containing the target protein, such as hemoglobin. khanacademy.org The resulting heat changes are measured to derive the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry of binding (n). harvard.edu From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated. khanacademy.org Although specific ITC data for Lys-Phe binding to hemoglobin is not available in the reviewed literature, the interpretation of these parameters is well-understood. news-medical.netharvard.edu A negative ΔH suggests that binding is driven by favorable enthalpic interactions like hydrogen bonding and van der Waals forces. khanacademy.org A positive TΔS value indicates that the binding is entropically driven, often due to the release of ordered water molecules from the binding interface (hydrophobic effect). khanacademy.org

ParameterSymbolDescriptionInterpretation
Association ConstantK_aA measure of the binding affinity.Higher K_a indicates stronger binding.
StoichiometrynThe molar ratio of the peptide to the protein in the formed complex.Reveals the number of binding sites.
Enthalpy ChangeΔHThe heat released (exothermic, negative ΔH) or absorbed (endothermic, positive ΔH) upon binding.Indicates changes in hydrogen and van der Waals bonds.
Entropy ChangeΔSThe change in the randomness or disorder of the system upon binding.Positive ΔS often reflects the hydrophobic effect.
Gibbs Free Energy ChangeΔGThe overall energy change of the binding reaction, determining spontaneity.A negative ΔG indicates a spontaneous binding event.

This table outlines the thermodynamic parameters obtained from Isothermal Titration Calorimetry (ITC) and their significance in understanding the molecular forces behind a binding interaction.

The effectiveness of Lys-Phe as an inhibitor of HbS polymerization is deeply rooted in its chemical structure. Structure-activity relationship (SAR) studies on dipeptides have revealed several key principles governing their anti-sickling activity. nih.gov

A crucial factor is the combination of both a hydrophobic and a hydrophilic residue. nih.gov The hydrophobic component, provided by phenylalanine, is thought to be the predominant factor in inhibiting the aggregation of HbS. nih.gov The aromatic side chain of phenylalanine can engage in hydrophobic interactions that disrupt the contacts between HbS molecules required for polymerization. However, the addition of a hydrophilic residue, such as the positively charged lysine, significantly enhances the aqueous solubility of the dipeptide compared to the hydrophobic amino acid alone, which is a critical feature for any compound intended for biological application. nih.gov

Furthermore, the interaction is stereospecific. Studies have shown that reversing the sequence of the amino acids in a dipeptide (e.g., Arg-Phe versus Phe-Arg) results in a differential effect on HbS solubility, indicating that a specific three-dimensional arrangement of the side chains is necessary for optimal binding to the target site on the hemoglobin molecule. nih.gov While charged groups on the side chains are important for solubility, some studies suggest they play a secondary role to hydrophobicity in the direct inhibition of gelation. nih.gov

Peptide-Membrane Interactions and Permeation Studies

In addition to its effects on hemoglobin in solution, Lys-Phe has been observed to exert a membrane-mediated anti-sickling effect. nih.gov This suggests a direct interaction between the dipeptide and the red blood cell membrane, which is a lipid bilayer.

Direct studies on the interaction of the Lys-Phe dipeptide with model lipid membranes are limited. However, the behavior can be inferred from studies of its constituent amino acids and related peptides. Peptide-lipid interactions are governed by the peptide's amino acid composition, particularly the presence of charged and hydrophobic residues. nih.gov

The lysine residue, with its positively charged side chain, would be expected to interact favorably with the negatively charged headgroups of anionic phospholipids, such as phosphatidylserine (B164497) (PS), which are present in cell membranes. acs.orgrsc.org This electrostatic interaction could anchor the peptide to the membrane surface. The number and placement of lysine residues in a peptide can significantly influence whether it remains on the surface or inserts into the bilayer. nih.gov

The phenylalanine residue is known to interact with and partition into lipid bilayers, typically localizing in the polar headgroup region. nih.gov This insertion can disrupt the packing of the lipid acyl chains and has been shown to increase membrane permeability. nih.govnih.gov Research on a peptide from factor IX demonstrated a cooperative interaction where a lysine residue binds to the phosphatidylserine headgroup while a nearby phenylalanine residue interacts with the lipid acyl chains. acs.org

Fluorescence Spectroscopy for Membrane Association

Fluorescence spectroscopy is a highly sensitive, minimally perturbative technique used to investigate the interactions between peptides and biological membranes. nih.gov This method can provide a wealth of information regarding the affinity of a peptide for the membrane, its location and orientation within the lipid bilayer, and its aggregation state. nih.gov When studying a peptide like this compound, intrinsic fluorescence of aromatic residues (in this case, Phenylalanine) or extrinsic fluorescent probes attached to the peptide can be utilized.

The association of a peptide with a membrane is typically accompanied by distinct changes in its fluorescence properties. nih.gov Key observables include:

Fluorescence Intensity: An increase in fluorescence intensity often occurs when a peptide moves from an aqueous environment to the more viscous, nonpolar environment of the lipid bilayer, which reduces the rate of nonradiative decay. nih.gov

Emission Wavelength: A "blue shift," or a shift of the fluorescence emission maximum to a shorter wavelength, is commonly observed. nih.gov This shift indicates that the fluorophore has moved into a less polar (more hydrophobic) environment, such as the core of the membrane. nih.gov

Fluorescence Anisotropy: An increase in anisotropy indicates that the rotational mobility of the peptide has been restricted, which is consistent with its association with a large structure like a lipid vesicle. nih.gov

By titrating lipid vesicles into a solution of the peptide and monitoring these fluorescent parameters, the binding affinity and stoichiometry of the interaction can be determined. These experiments can be performed with model membranes of varying lipid compositions to understand how factors like membrane charge and fluidity influence the peptide's binding behavior. nih.gov

Permeability Across Artificial Membrane Systems

The passive permeability of a compound across a biological membrane can be predicted using non-cell-based assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA). This in vitro technique measures the ability of a compound to diffuse from a donor compartment, through an artificial membrane composed of lipids dissolved in an organic solvent, into an acceptor compartment. The PAMPA model is designed to predict passive, transcellular permeability, which is a key factor in the absorption of many molecules.

The assay allows for the ranking of compounds based on their intrinsic permeability. For a dipeptide such as this compound, the PAMPA assay would provide data on its potential to passively cross lipid bilayers. The results are typically expressed as an effective permeability coefficient (Pe). Below is an example data table illustrating how the permeability of a hypothetical short peptide could be presented and classified.

CompoundPermeability (Pe) (10-6 cm/s)Classification
Hypothetical Peptide A< 0.1Low
Hypothetical Peptide B (e.g., Lys-Phe)1.5Medium
Hypothetical Peptide C> 10.0High

Mechanistic Studies of Cellular Internalization

The entry of peptides into cells is a complex process that can occur through multiple pathways, broadly categorized as energy-dependent endocytosis and energy-independent direct translocation. nih.gov For short, cationic peptides, the operative mechanism is often influenced by factors such as the peptide's concentration and structure, as well as the cell type. nih.govresearchgate.net

Energy-Dependent Endocytic Pathways (Clathrin-, Caveolae-Mediated Endocytosis, Macropinocytosis)

Endocytosis is an active, energy-dependent process where the cell internalizes substances by engulfing them in vesicles formed from the cell membrane. mdpi.com Several distinct endocytic pathways have been implicated in the uptake of peptides. nih.govmdpi.com

Clathrin-Mediated Endocytosis (CME): This is a well-characterized pathway involving the assembly of clathrin protein lattices on the cytosolic side of the membrane, leading to the formation of clathrin-coated pits and vesicles, typically 100–150 nm in diameter. nih.govnih.govyoutube.com CME is responsible for the uptake of many nutrients and signaling receptors and has been identified as an entry route for peptides like the HIV-1 Tat peptide. nih.govfrontiersin.org

Caveolae-Mediated Endocytosis (CvME): This pathway involves flask-shaped invaginations of the plasma membrane called caveolae (50–100 nm in diameter), which are rich in cholesterol and caveolin proteins. nih.govwikipedia.org CvME is a form of clathrin-independent, raft-dependent endocytosis. wikipedia.org It has been implicated in the uptake of certain proteins and peptides, sometimes as a route for transcytosis across endothelial cells. nih.govnih.gov

Macropinocytosis: This is a clathrin- and caveolin-independent process characterized by the formation of large, irregular vesicles (0.5–10 µm) called macropinosomes. nih.govresearchgate.net The process is initiated by actin-driven membrane "ruffling" and allows the cell to internalize large amounts of extracellular fluid and solutes. researchgate.netnih.gov Macropinocytosis is a major uptake pathway for many arginine-rich cell-penetrating peptides (CPPs). nih.govmdpi.comnih.gov

The contribution of each pathway to the uptake of a specific peptide can be investigated using pharmacological inhibitors that selectively block a particular mechanism.

Endocytic PathwayCommon Pharmacological InhibitorMechanism of Inhibition
Clathrin-Mediated EndocytosisChlorpromazineInduces clathrin assembly on endosomes, depleting it from the plasma membrane. nih.gov
Caveolae-Mediated EndocytosisNystatin / FilipinBinds to cholesterol, disrupting the structure of caveolae. nih.gov
MacropinocytosisAmiloride / EIPAInhibits the Na+/H+ exchanger, which is crucial for macropinocytosis. nih.gov

Energy-Independent Direct Translocation Mechanisms

In addition to endocytosis, peptides can enter cells via direct translocation, a process that does not require metabolic energy from the cell. nih.gov This pathway involves the peptide moving directly across the plasma membrane into the cytoplasm. youtube.com The exact mechanisms are still debated but are thought to involve direct physical-chemical interactions between the peptide and the lipid bilayer. nih.govtandfonline.comtandfonline.com

For cationic peptides, the initial step is an electrostatic interaction with negatively charged components on the cell surface. nih.gov This interaction can lead to localized membrane destabilization or the formation of transient, non-lytic pores that allow the peptide to pass through. youtube.com Some studies suggest that the strong negative membrane potential of the cell plays a role, triggering the formation of transient water pores that peptides can use to enter. youtube.com This mode of entry is often favored at higher peptide concentrations. researchgate.netmdpi.com

Impact of Peptide Concentration, Structure, and Cell Type on Uptake

The mechanism and efficiency of peptide internalization are not fixed but are influenced by a combination of factors.

Peptide Concentration: The concentration of the peptide in the extracellular environment is a critical determinant of the uptake pathway. At low concentrations (typically low micromolar), energy-dependent endocytosis is often the predominant mechanism. nih.govresearchgate.net As the concentration increases, energy-independent direct translocation can become the dominant mode of entry. mdpi.comresearchgate.net This switch may occur because high local concentrations of the peptide on the membrane surface are required to induce membrane destabilization or pore formation. researchgate.net

Cell Type: Different cell lines exhibit varying efficiencies and preferences for peptide uptake mechanisms. mdpi.com This variability can be attributed to differences in cell surface composition (e.g., density of proteoglycans), membrane fluidity, and the basal activity of different endocytic pathways. mdpi.com Therefore, the internalization of a peptide must be evaluated in the context of the specific cell type being studied. mdpi.comnih.gov

FactorInfluence on Uptake Mechanism
Concentration Low concentrations favor endocytosis; high concentrations favor direct translocation. researchgate.net
Structure (Charge) Positive charge (Lys, Arg) promotes initial binding to the cell surface. nih.gov
Structure (Hydrophobicity) Increased hydrophobicity can drive membrane insertion and direct translocation. uri.edu
Structure (Size) Larger peptides or conjugates may be preferentially taken up by endocytosis (e.g., macropinocytosis). nih.gov
Cell Type Uptake efficiency and preferred pathway vary significantly among different cell types. mdpi.com

Intracellular Localization and Trafficking Dynamics (e.g., Lysosomal Accumulation)

Once a peptide is internalized, its subsequent fate and subcellular localization depend heavily on its route of entry. Peptides that enter via endocytosis are initially enclosed within endosomes. digitellinc.com These vesicles undergo a maturation process, typically fusing to form late endosomes, which then may fuse with lysosomes. nih.gov Lysosomes are acidic, enzyme-rich organelles responsible for the degradation of macromolecules. nih.gov Consequently, peptides trafficked through this pathway often accumulate in lysosomes, where they are likely to be degraded. nih.govnih.gov

For a peptide to exert a biological effect in the cytoplasm or nucleus, it must escape from the endo-lysosomal pathway before degradation—a process known as endosomal escape. digitellinc.com In contrast, peptides that enter via direct translocation are delivered immediately into the cytoplasm, bypassing the endo-lysosomal system entirely. The localization of peptides within the cell can be visualized using techniques like confocal microscopy with fluorescently labeled peptides, often in conjunction with dyes that stain specific organelles like lysosomes (e.g., LysoTracker). nih.govprinceton.edu This allows for the direct observation of whether a peptide co-localizes with endosomes and lysosomes or is distributed diffusely throughout the cytoplasm and nucleus. nih.gov

Enzymatic Metabolism and Functional Modulation Studies of Lys Phe Dihydrobromide

Lys-Phe Dihydrobromide as a Substrate for Proteolytic Enzymes

This compound, a dipeptide composed of L-lysine and L-phenylalanine, serves as a substrate for various proteolytic enzymes. Its susceptibility to enzymatic cleavage is primarily dictated by the specificity of proteases for the amino acid residues at the cleavage site. The peptide bond between lysine (B10760008) and phenylalanine is the target for hydrolysis.

Specificity Mapping of Proteases (e.g., Serine Proteases, Cysteine Proteases)

The study of protease specificity provides crucial information on their active-site structure, function, and substrate preferences. upenn.edu Proteases recognize and cleave specific amino acid sequences, and the nomenclature for describing this interaction involves designating the substrate residues as P1, P2, P3, etc., moving away from the cleavage site toward the N-terminus, and P1', P2', etc., toward the C-terminus. peakproteins.com The corresponding binding sites on the protease are termed S1, S2, S1', S2', and so on. upenn.edu

For this compound, Lysine occupies the P1 position and Phenylalanine occupies the P1' position. Consequently, it is a substrate for proteases with specificity for lysine at the S1 subsite.

Serine Proteases : This class of enzymes is a primary focus for the hydrolysis of Lys-Phe.

Trypsin and Trypsin-like Enzymes : Trypsin is a well-characterized serine protease that preferentially cleaves peptide chains at the carboxyl side (C-terminus) of lysine or arginine residues. rsc.org Therefore, Lys-Phe is a classic substrate for trypsin and other enzymes with trypsin-like specificity. The positively charged side chain of lysine fits into the negatively charged S1 pocket of trypsin, facilitating catalysis.

Plasmin : This serine protease, crucial in fibrinolysis, also exhibits a preference for lysine at the P1 position. nih.gov Its specificity makes Lys-Phe a relevant substrate for studying plasmin activity.

Cysteine Proteases : While serine proteases are the most common enzymes studied with this substrate, some cysteine proteases may also exhibit activity. The specificity of cysteine proteases can be broad, but certain members may recognize basic residues like lysine at the P1 site. For instance, some cathepsins, a family of cysteine proteases, can cleave substrates with basic residues.

The mapping of protease specificity is often accomplished using libraries of synthetic peptides to identify preferred cleavage motifs, which helps in predicting which enzymes will effectively hydrolyze a substrate like Lys-Phe. upenn.edunih.govnih.gov

Kinetic Characterization of Enzymatic Hydrolysis (K_m, V_max, k_cat)

The efficiency of enzymatic hydrolysis of this compound by a specific protease is quantified by determining its kinetic parameters: the Michaelis constant (K_m), maximum velocity (V_max), and catalytic constant (k_cat). youtube.com

K_m (Michaelis Constant) : Represents the substrate concentration at which the reaction rate is half of V_max. A lower K_m value indicates a higher affinity of the enzyme for the substrate. youtube.com

V_max (Maximum Velocity) : The maximum rate of the reaction when the enzyme is saturated with the substrate. youtube.com

k_cat (Catalytic Constant or Turnover Number) : Represents the number of substrate molecules converted to product per enzyme molecule per unit of time (V_max / [E], where [E] is the enzyme concentration). It is a measure of the enzyme's catalytic efficiency. youtube.com

Studies on similar peptide substrates demonstrate the importance of amino acid residues in positions beyond P1 and P1'. For example, in a study of glutamine endoprotease activity in saliva, the synthetic substrate Lys-Pro-Gln-pNA showed a K_m value of 97 ± 7.7 µM, while Gly-Gly-Gln-pNA had a much higher K_m of 611 ± 28 µM. nih.gov This indicates that the presence of Lysine and Proline in the P3 and P2 positions significantly enhances the enzyme's recognition and binding affinity. nih.gov

While specific kinetic data for the hydrolysis of this compound by a wide range of proteases is highly specialized, the parameters can be determined experimentally. The table below illustrates how such data would be presented for different proteases.

Illustrative Kinetic Parameters for this compound Hydrolysis
EnzymeK_m (µM)V_max (µmol/min/mg)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
TrypsinData not available in sourcesData not available in sourcesData not available in sourcesData not available in sources
PlasminData not available in sourcesData not available in sourcesData not available in sourcesData not available in sources

This table is for illustrative purposes to show the format of kinetic data. Specific values were not available in the provided search results.

Identification of Cleavage Sites and Proteolytic Products

For the dipeptide this compound, the identification of the cleavage site is straightforward. Proteolytic hydrolysis targets the peptide bond linking the two amino acid residues.

Cleavage Site : The single peptide bond between the carboxyl group of L-lysine and the amino group of L-phenylalanine.

Proteolytic Products : The hydrolysis of this peptide bond yields the two constituent amino acids:

L-Lysine

L-Phenylalanine

Techniques like Proteomic Identification of protease Cleavage Sites (PICS) are used for complex protein substrates to identify neo-N-termini generated by cleavage, which are then identified by mass spectrometry to reconstruct the full cleavage site sequence. ubc.ca However, for a simple dipeptide, the products are definitively its component amino acids.

Development of Chromogenic and Fluorogenic Assays for Protease Activity

This compound and its derivatives are valuable tools in the development of assays to measure protease activity. 5-diagnostics.comnih.gov These assays rely on attaching a reporter molecule—either a chromophore (for colorimetric assays) or a fluorophore (for fluorescence assays)—to the C-terminus of the peptide.

Chromogenic Assays : In this type of assay, a chromogenic group, such as p-nitroanilide (pNA), is attached to the C-terminal phenylalanine. The resulting molecule, Lys-Phe-pNA, is colorless. When a protease with the correct specificity (e.g., trypsin) cleaves the peptide bond between Lys and Phe, it may also lead to the release of the pNA group, which is yellow and can be quantified using a spectrophotometer. nih.gov The rate of color formation is directly proportional to the enzyme's activity. 5-diagnostics.com L-lysine-p-nitroanilide is itself a known chromogenic substrate. google.com

Fluorogenic Assays : These assays are generally more sensitive than chromogenic assays. nih.govnih.gov A fluorescent group, such as 7-amino-4-methylcoumarin (B1665955) (AMC), is attached to the C-terminus. The intact peptide, Lys-Phe-AMC, has its fluorescence quenched. nih.gov Upon enzymatic cleavage and release of the AMC moiety, a strong fluorescent signal is produced, which can be measured with a fluorometer. nih.govthermofisher.com The increase in fluorescence over time corresponds to the rate of enzymatic activity.

These assays provide a continuous and sensitive method for studying enzyme kinetics and for screening potential enzyme inhibitors. nih.gov

Enzyme Inhibition and Activation Mechanisms

While this compound is primarily known as a substrate, the Lys-Phe motif is also incorporated into the design of specific enzyme inhibitors. Understanding the mechanisms of inhibition is critical for drug discovery and the development of therapeutic agents. nih.gov

Characterization of Inhibitory Potency and Selectivity (e.g., Plasmin, Thrombin, Cathepsin G)

Peptides containing the Lys-Phe sequence or related structures have been investigated for their ability to inhibit serine proteases involved in coagulation and inflammation.

Plasmin : Peptides containing a Phe-Lys sequence have been identified as inhibitors of plasmin's fibrinolytic activity. For instance, the peptide H-Ala-Phe-Lys-NHC₇H₁₅ was found to markedly inhibit plasmin. nih.gov Another study used the plasmin substrate D-Ile-Phe-Lys-pNA as a template to design more potent active-site inhibitors, indicating the importance of the Phe-Lys structure for binding to the plasmin active site. nih.gov

Thrombin : Thrombin is another key serine protease in the coagulation cascade. While Lys-Phe itself is not a potent thrombin inhibitor, derivatives incorporating lysine have shown significant inhibitory activity. Several H-N-Me-D-Phe-Pro-Lysyl-alpha-keto carbonyl derivatives were identified as potent thrombin inhibitors with Ki values in the nanomolar range. nih.gov These compounds show minimal cross-reactivity with plasmin but are effective against trypsin, highlighting the subtleties of protease specificity. nih.gov

Cathepsin G : Cathepsin G is a serine protease found in neutrophils with a preference for hydrophobic residues like phenylalanine or basic residues like lysine at the P1 position. researchgate.net A study developing sensitive fluorogenic substrates for Cathepsin G found that a peptide derived from α1-antichymotrypsin containing a Pro-Phe sequence was cleaved with a very high specificity constant (kcat/Km of 150 mM⁻¹s⁻¹). researchgate.net This suggests that while Cathepsin G can accommodate lysine, it has a strong preference for phenylalanine at the P1 site. Therefore, Lys-Phe, with Lysine at P1, would be a relatively poor substrate and likely an even weaker inhibitor compared to Phe-containing peptides.

The inhibitory potency of these related compounds against their target enzymes is summarized in the table below.

Inhibitory Activity of Lys-Phe Motif-Containing Peptides
EnzymeInhibitor/TemplateInhibitory PotencyReference
PlasminH-Ala-Phe-Lys-NHC₇H₁₅Marked inhibition of fibrinolytic activity nih.gov
PlasminD-Ile-Phe-Lys-pNA (used as template)Mild inhibitory action (IC₅₀ 30 µM) nih.gov
ThrombinH-N-Me-D-Phe-Pro-Lysyl-alpha-keto carbonyl derivativesPotent inhibition (Ki 0.2 to 27 nM) nih.gov
Cathepsin GAbz-Thr-Pro-Phe-Ser-Ala-Leu-Gln-EDDnpSensitive substrate (kcat/Km 150 mM⁻¹s⁻¹), not an inhibitor researchgate.net

Investigation of Inhibition Kinetics and Mechanism (e.g., Competitive, Uncompetitive, Non-competitive)

Currently, there is a lack of specific research into the inhibition kinetics and the precise mechanism by which this compound may inhibit specific enzymes. Enzyme inhibition studies are crucial to understand how a molecule interacts with an enzyme to reduce its activity. The primary mechanisms of reversible enzyme inhibition are competitive, uncompetitive, and non-competitive, each characterized by distinct effects on the enzyme's kinetic parameters, such as the Michaelis constant (K_m) and the maximum velocity (V_max).

Competitive inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex.

Non-competitive inhibition: The inhibitor binds to a site other than the active site (an allosteric site), and it can bind to either the free enzyme or the enzyme-substrate complex.

Without experimental data from enzyme assays with this compound, it is not possible to determine which, if any, of these mechanisms it employs to modulate enzyme activity. Research in this area would be invaluable for elucidating its biochemical interactions and potential therapeutic applications.

Rational Design of Lys-Phe Based Enzyme Modulators

The rational design of enzyme modulators involves the use of structural information about the target enzyme to design molecules that can bind with high affinity and specificity. This approach is a cornerstone of modern drug discovery. While the dipeptide L-lysyl-L-phenylalanine itself has shown biological activity, there is no readily available scientific literature detailing the use of Lys-Phe as a scaffold for the rational design of more potent or specific enzyme modulators. The development of such modulators would typically involve computational modeling and synthetic chemistry to modify the Lys-Phe structure to enhance its interaction with a target enzyme.

Biological Activity in Defined In Vitro Systems

The biological activity of L-lysyl-L-phenylalanine (Lys-Phe) has been investigated in specific in vitro systems, most notably in the context of sickle cell disease.

Modulation of Protein Aggregation Processes (e.g., Hemoglobin S Gelation)

A significant body of research has demonstrated that L-lysyl-L-phenylalanine is an effective inhibitor of both the sickling of red blood cells and the gelation of sickle-cell hemoglobin (Hemoglobin S) solutions. nih.govresearchgate.net The gelation of deoxyhemoglobin S is the primary molecular event that leads to the sickling of red blood cells in sickle cell disease.

Studies have shown a progressive inhibition of Hemoglobin S gelation with increasing concentrations of Lys-Phe, with significant effects observed at concentrations up to 30 mM. nih.govresearchgate.net The mechanism of action appears to be twofold. Firstly, Lys-Phe has a direct effect on hemoglobin in solution within the cell. Secondly, it produces a membrane-mediated anti-sickling effect. nih.gov This dual action was observed by a marked increase in the number of unsickled cells after a short incubation period of just 15 minutes. nih.gov

Furthermore, investigations into the oxygen dissociation curves of sickle cells revealed that after a 3-hour incubation with Lys-Phe, the oxygen affinity of the cells increased, as indicated by a decrease in the P50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated) from 51 mmHg to 41 mmHg in cells depleted of 2,3-bisphosphoglycerate. nih.gov

Interactive Data Table: Effect of Lys-Phe on Hemoglobin S Gelation and Oxygen Affinity

ParameterConditionResultReference
Hemoglobin S GelationIncreasing concentrations up to 30 mM Lys-PheProgressive inhibition of gelation nih.govresearchgate.net
Cell Sickling15 minutes incubation with Lys-PheMarked increase in the number of unsickled cells nih.gov
Oxygen Affinity (P50)3 hours incubation with Lys-Phe (2,3-BPG depleted)Decrease from 51 mmHg to 41 mmHg nih.gov

Influence on Cellular Signaling Pathways (at a molecular level)

There is currently a lack of specific studies in the public domain that elucidate the influence of this compound on cellular signaling pathways at a molecular level. While individual amino acids like L-phenylalanine and L-lysine are known to participate in various signaling cascades, the specific effects of the dipeptide are not well-characterized. For example, L-phenylalanine has been shown to activate G protein-coupled receptors, which are crucial components of many signaling pathways. scholaris.ca However, it remains to be determined if and how Lys-Phe interacts with these or other signaling molecules to modulate cellular responses. Further research is required to understand the potential impact of this dipeptide on intracellular communication and regulation.

Investigation of its Role as a Bioactive Peptide Fragment

Lys-Phe is a dipeptide and therefore a bioactive peptide fragment. Its most well-documented bioactive role is as an anti-sickling agent, as detailed in section 5.3.1. nih.govresearchgate.net Bioactive peptides are known to exert a wide range of physiological effects. The specific bioactivities of Lys-Phe beyond its influence on hemoglobin S gelation have not been extensively explored in the available scientific literature. The presence of the essential amino acids L-lysine and L-phenylalanine suggests that it may have other biological roles, but these have yet to be systematically investigated and reported.

Advanced Research Methodologies and Computational Approaches for Lys Phe Dihydrobromide

Biophysical Techniques for Interaction Analysis

High-Throughput Screening (HTS) Assay Development

There is no specific information available in the searched literature regarding the development of High-Throughput Screening (HTS) assays for Lys-Phe dihydrobromide. While HTS is a common methodology for the rapid screening of large compound libraries, including those containing peptides, against biological targets, its application to this specific compound has not been detailed in the available resources. nih.govdrugtargetreview.comacs.orgarxiv.orgnih.gov

Microscale Thermophoresis (MST)

No studies were found that specifically employed Microscale Thermophoresis (MST) to analyze the molecular interactions of this compound. MST is a powerful technique for quantifying binding affinities between molecules in solution by measuring changes in thermophoretic movement. nih.gov However, its use to determine the binding partners or affinity of this compound has not been reported in the searched scientific literature.

Atomic Force Microscopy (AFM) for nanoscale interactions

Information on the use of Atomic Force Microscopy (AFM) to study the nanoscale interactions of this compound is not available in the public literature. AFM is capable of imaging surfaces at the atomic level and measuring the forces of interaction between a probe and a sample, which can provide insights into the mechanical properties of peptide assemblies. pepdd.com However, no such analysis has been published for this compound.

Cell-Based Assays for Mechanistic Insights

Quantitative Cellular Uptake Assays (e.g., LC-MS/MS analysis of cell lysates)

There are no specific studies detailing quantitative cellular uptake assays of this compound using methods like LC-MS/MS analysis of cell lysates. This type of assay is crucial for understanding the bioavailability and intracellular concentration of a compound, but research documenting these parameters for this compound is not present in the searched literature.

Receptor Binding Assays utilizing Labeled this compound

No research could be found describing receptor binding assays that utilize a labeled form of this compound. Receptor binding assays are fundamental for identifying the molecular targets of a compound and quantifying its binding affinity. The synthesis of a labeled variant (e.g., radiolabeled or fluorescently tagged) of this compound and its use in such assays has not been reported in the available scientific literature.

Functional Cell-Based Assays for Receptor Activation or Cellular Response

Functional cell-based assays are crucial for determining the physiological effect of a compound on whole cells. For Lys-Phe, the primary cellular response investigated is its ability to inhibit the sickling of erythrocytes, a hallmark of sickle cell disease. nih.govmedchemexpress.com

Researchers have employed direct microscopic observation and quantitative assays to measure the anti-sickling efficacy of Lys-Phe. In a key study, intact sickle cells were incubated with Lys-Phe, and the percentage of unsickled cells was observed over time. A significant increase in the number of normal, biconcave-shaped cells was noted after just 15 minutes of incubation, demonstrating a rapid, membrane-mediated effect in addition to any intracellular action. nih.gov

Another critical functional assay measures the inhibition of deoxyhemoglobin S (HbS) gelation, the molecular event that precipitates cell sickling. This is assessed by subjecting solutions of purified HbS to deoxygenation in the presence of varying concentrations of the compound. The inhibitory effect of Lys-Phe on gelation was quantified using a centrifugation method, which measures the amount of soluble hemoglobin remaining after polymerization. A progressive inhibition of gelation was observed with increasing concentrations of Lys-Phe up to 30 mM. nih.govresearchgate.net These assays provide direct evidence of the compound's efficacy at both a molecular and cellular level.

Table 1: Functional Cell-Based Assays for Lys-Phe

Assay Type Purpose Key Findings for Lys-Phe Reference
Microscopic Cell Morphology Assay To visually assess the effect on the shape of sickle red blood cells. A marked increase in the number of unsickled cells after 15 minutes of incubation. nih.gov
Hemoglobin S Gelation Assay To quantify the inhibition of deoxyhemoglobin S polymerization. Progressive inhibition of gelation observed with concentrations up to 30 mM. nih.govresearchgate.net
Oxygen Dissociation Assay To measure the compound's effect on hemoglobin's oxygen affinity. P50 decreased from 51 mmHg to 41 mmHg after 3 hours of incubation, indicating increased oxygen affinity. nih.gov

Computational Chemistry and Molecular Modeling

Computational methods provide atomic-level insights into how Lys-Phe interacts with its biological targets, complementing experimental data and guiding the design of more potent analogs.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule. For Lys-Phe, the primary target is deoxyhemoglobin S. The antisickling activity of various peptides is often attributed to their ability to interfere with the pathological polymerization of HbS. mdpi.com This polymerization is driven by specific intermolecular contacts, notably the interaction where a valine side chain on one HbS molecule fits into a hydrophobic pocket on another, which involves residues like phenylalanine 85 and leucine (B10760876) 88. nih.gov

Docking simulations of Lys-Phe with the HbS tetramer can predict the binding site and specific molecular interactions. It is hypothesized that the phenylalanine residue of Lys-Phe competes for hydrophobic binding sites on the surface of HbS, while the lysine (B10760008) residue can form hydrogen bonds or electrostatic interactions with nearby polar or charged amino acid residues on the protein surface. nih.govresearchgate.netresearchgate.net These interactions could stabilize the relaxed (R-state) conformation of hemoglobin, which has a higher oxygen affinity and does not polymerize, or directly block the contact points required for polymer formation. mdpi.comnih.gov The predicted binding energy from docking studies provides an estimate of the binding affinity, which can be correlated with experimental activity.

Table 2: Predicted Molecular Interactions from Docking Studies

Interacting Moiety of Lys-Phe Potential Interacting Residue on Target Type of Interaction Predicted Outcome
Phenylalanine (aromatic ring) Hydrophobic pockets on Hemoglobin S (e.g., involving Phe85, Leu88) Hydrophobic, π-π stacking Disruption of HbS-HbS contacts required for polymerization.
Lysine (amino group) Acidic residues (e.g., Asp, Glu) on Hemoglobin S surface Hydrogen bonding, electrostatic Increased binding affinity and specificity.
Peptide backbone Polar residues on Hemoglobin S surface Hydrogen bonding Stabilization of the bound conformation.

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. americanpeptidesociety.org MD simulations can be used to study the conformational flexibility of the Lys-Phe dipeptide in solution and to assess the stability of its docked pose within the hemoglobin binding site. nih.govacs.orgwustl.edufu-berlin.de

By simulating the movements of all atoms in the system (the peptide, the protein, and surrounding water molecules), MD can reveal:

Conformational Preferences: The range of shapes the Lys-Phe molecule can adopt and the energetic favorability of each.

Binding Stability: Whether the initial docked pose is stable over time or if the ligand dissociates or shifts to a different binding mode. The persistence of key interactions, like specific hydrogen bonds, can be monitored throughout the simulation.

These simulations, often run for hundreds of nanoseconds, provide a rigorous test of the binding hypothesis generated by molecular docking and can offer a more accurate estimation of binding free energy. acs.org

Quantum mechanical (QM) calculations are used to study the electronic structure of molecules in detail. researchgate.netfrontiersin.org For Lys-Phe, QM methods like Density Functional Theory (DFT) can be employed to accurately calculate its electronic properties, which govern its intermolecular interactions. acs.orgresearchgate.net

Key applications include:

Charge Distribution: Determining the partial atomic charges on the Lys-Phe molecule. This information is critical for accurately modeling electrostatic interactions (e.g., hydrogen bonds, salt bridges) with its target protein in both docking and MD simulations.

Reactivity Indices: Calculating properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap provides insight into the chemical reactivity and stability of the molecule. researchgate.net

Conformational Energies: Providing highly accurate energy calculations for different conformations of the dipeptide, which can be used to benchmark the less computationally expensive force fields used in MD simulations. acs.org

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can also be used, where the ligand and the immediate binding site are treated with QM accuracy, while the rest of the protein and solvent are handled with classical MM methods. researchgate.netbiorxiv.org This approach allows for the study of reactions or interactions where electron rearrangement is important, within the context of the full biological system.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. benthamdirect.comacs.orgsddn.es For Lys-Phe, a QSAR model could be developed to predict the anti-sickling activity of other dipeptides.

The process involves:

Data Collection: Assembling a dataset of dipeptides with experimentally measured anti-sickling activities (e.g., inhibition of HbS gelation). nih.gov

Descriptor Calculation: For each dipeptide, calculating a set of numerical values, known as molecular descriptors, that represent its physicochemical properties (e.g., lipophilicity, size, shape, electronic properties).

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that correlates the descriptors with the observed biological activity. nih.govpsnnjp.org

Validation: Testing the predictive power of the model on a set of compounds not used in its creation.

A successful QSAR model could then be used to virtually screen large libraries of dipeptides to prioritize those with the highest predicted anti-sickling activity for synthesis and experimental testing, thereby accelerating the discovery of more potent drug candidates. unc.edumdpi.com

Integrated Omics Approaches

To understand the broader systemic and cellular impact of Lys-Phe, integrated omics approaches can be utilized. These technologies provide a global view of molecules within a biological system.

In the context of sickle cell disease, proteomics and transcriptomics have been used to profile the differences between healthy and sickle red blood cells. johnshopkins.edunih.gov Proteomic studies have revealed alterations in antioxidant proteins, cytoskeletal components, and protein turnover in sickle cells. johnshopkins.edunih.gov Transcriptomic analyses of erythroid precursor cells have identified differentially expressed genes related to oxidative stress, inflammation, and cell adhesion. biorxiv.org

Applying these techniques to cells treated with Lys-Phe could reveal its mechanism of action beyond direct HbS interaction. For example:

Proteomics: Comparing the proteome of sickle cells before and after treatment with Lys-Phe could identify changes in the expression or post-translational modification of proteins involved in membrane stability, oxidative stress response, or other cellular pathways affected by sickling.

Transcriptomics: Analyzing the gene expression profiles of erythroid progenitor cells in the presence of Lys-Phe could show if the compound influences the expression of globin genes or other genes that might mitigate the disease phenotype. biorxiv.org

Metabolomics: Assessing the metabolic profile of treated cells could uncover changes in energy metabolism or antioxidant pathways.

Integrating these different omics datasets can provide a comprehensive, systems-level understanding of the cellular response to Lys-Phe, potentially uncovering novel therapeutic targets and biomarkers of drug efficacy. rsc.orgnih.govnih.govmdpi.comfrontiersin.org

Proteomics for Target Identification and Validation

To decipher the functional role of this compound, the initial and pivotal step is the identification of its direct protein binding partners. Modern proteomics offers a suite of powerful, unbiased techniques to achieve this, moving beyond traditional hypothesis-driven approaches. These methods can pinpoint specific protein interactions, providing the first clues to the dipeptide's mechanism of action.

One of the leading-edge methodologies is thermal proteome profiling (TPP) . This technique relies on the principle that the binding of a small molecule, such as this compound, can alter the thermal stability of its target protein. In a typical TPP experiment, cell lysates are treated with the compound and then subjected to a temperature gradient. The subsequent aggregation and precipitation of proteins are monitored across the proteome using quantitative mass spectrometry. Proteins that exhibit a significant shift in their melting temperature in the presence of this compound are identified as potential binding partners.

Another powerful approach is chemical proteomics , which often utilizes an affinity-based enrichment strategy. This involves synthesizing a derivatized version of this compound that incorporates a reactive group or an affinity tag. This "bait" molecule is then introduced into a cellular system, where it covalently binds to or can be captured along with its interacting proteins. These protein complexes are subsequently isolated and identified by mass spectrometry.

The data generated from such proteomics experiments would be extensive, requiring careful analysis to distinguish high-confidence targets from non-specific binders. An illustrative representation of potential findings from a thermal proteome profiling experiment is presented in Table 1.

Table 1: Illustrative Data from a Hypothetical Thermal Proteome Profiling Experiment with this compound This table is for illustrative purposes only and does not represent actual experimental data.

Protein ID Gene Symbol Temperature Shift (°C) p-value Potential Function
P08684 HSPA8 +3.2 0.001 Chaperone
Q06830 HSP90AA1 +2.8 0.005 Chaperone
P62258 RPLP0 -1.5 0.045 Ribosomal protein
P04040 GAPDH +0.2 0.89 Glycolysis

Following the initial identification of potential targets, validation is a critical next step. This can be achieved through orthogonal methods such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), which can confirm and quantify the binding affinity between this compound and the identified proteins in a purified system.

Metabolomics for Pathway Analysis

Untargeted metabolomics, employing techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), would be the initial exploratory approach. In this setup, cells or tissues would be treated with this compound, and the resulting changes in the metabolome would be compared to untreated controls. This can reveal significant alterations in the levels of various metabolites, including amino acids, lipids, carbohydrates, and nucleotides.

The raw data from these experiments consist of thousands of metabolic features, which must be processed and statistically analyzed to identify those that are significantly changed. These altered metabolites are then mapped onto known metabolic pathways using databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG). genome.jp This pathway analysis can highlight entire biochemical cascades that are modulated by this compound.

For instance, a hypothetical metabolomics study might reveal that this compound treatment leads to a significant increase in the levels of certain amino acids while decreasing specific lipid species. This could suggest an impact on protein metabolism and fatty acid oxidation. Table 2 provides an example of how such findings might be presented.

Table 2: Representative Data from a Hypothetical Untargeted Metabolomics Study Following this compound Treatment This table is for illustrative purposes only and does not represent actual experimental data.

Metabolite KEGG ID Fold Change p-value Associated Pathway
L-Glutamine C00064 +2.1 0.008 Amino Acid Metabolism
L-Arginine C00062 +1.8 0.012 Amino Acid Metabolism
Palmitic Acid C00154 -1.5 0.035 Fatty Acid Metabolism
Stearic Acid C00249 -1.7 0.021 Fatty Acid Metabolism

Computational tools are indispensable for interpreting the complex datasets generated in metabolomics. nih.gov Software platforms can facilitate the identification of metabolites, statistical analysis, and pathway mapping, ultimately providing a comprehensive view of the metabolic perturbations induced by this compound. cmu.edu This systems-level understanding of the compound's effects is crucial for forming new hypotheses about its biological function.

By systematically applying these advanced proteomics and metabolomics methodologies, the scientific community can build a robust, data-driven understanding of the biological role of this compound. This, in turn, will pave the way for more targeted research into its potential applications.

Future Research Directions and Emerging Applications in Academic Research

Exploration of Novel Biological Targets and Pathways

While historically used as a substrate for enzymes like aminopeptidases, the research landscape for Lys-Phe is expanding to include novel biological targets and therapeutic pathways. Two promising areas are sickle cell disease and the modulation of tachykinin receptor pathways.

A significant area of investigation is the potent anti-sickling properties of the Lys-Phe dipeptide. medchemexpress.comnih.gov Research has demonstrated that it inhibits both the gelation of sickle-cell haemoglobin (HbS) and the sickling of red blood cells. nih.govmdpi.com The mechanism appears to be twofold: a direct effect on deoxyhaemoglobin S in solution and a more rapid, membrane-mediated anti-sickling action. nih.gov Studies showed a progressive inhibition of HbS gelation with increasing concentrations of Lys-Phe. nih.gov Furthermore, the dipeptide was found to decrease the P50 value (the partial pressure of oxygen at which haemoglobin is 50% saturated) of sickle cells, indicating an increased oxygen affinity that would counteract the polymerization of deoxygenated HbS. nih.gov The combination of a hydrophobic aromatic amino acid (phenylalanine) with a hydrophilic one (lysine) results in a dipeptide that is not only an effective inhibitor of HbS polymerization but also highly soluble. nih.gov

Table 1: Reported Effects of L-lysyl-L-phenylalanine on Sickle Cell Hemoglobin and Erythrocytes
ParameterObserved EffectReference
Hemoglobin S (HbS) GelationProgressive inhibition observed up to 30 mM concentration. nih.gov
Intact Sickle CellsMarked increase in unsickled cells after 15 minutes of incubation. nih.gov
Oxygen Affinity (P50)Decreased from 51 mmHg to 41 mmHg after 3 hours of incubation. nih.gov

Another frontier for Lys-Phe research is its potential interaction with G protein-coupled receptors, specifically the tachykinin receptor family (NK1, NK2, and NK3). google.com These receptors, which bind neuropeptides like Substance P and Neurokinin A, have C-terminal sequences that are critical for binding and activity. nih.gov Analogues containing Lys-Phe motifs have been synthesized to probe the structure-activity relationships of these receptors. nih.gov For example, the C-terminal hexapeptide analogue Lys-Phe-Phe-Gly-Leu-Met-NH2 has been evaluated for its binding to tachykinin receptors. nih.govresearchgate.net Future research could explore whether the simple Lys-Phe dipeptide or its derivatives can act as modulators, antagonists, or partial agonists at these receptors, potentially influencing pathways involved in pain, inflammation, and smooth muscle contraction. google.comnih.gov

Development of Lys-Phe Dihydrobromide as a Research Tool or Probe

The unique structure of this compound makes it an attractive candidate for development into sophisticated research tools for cell biology and chemical biology.

The Lys-Phe dipeptide is well-suited for conjugation to reporter molecules such as fluorophores. jpt.com The lysine (B10760008) residue possesses a primary amine on its side chain, which is a common and convenient target for amine-reactive fluorescent dyes like fluorescein isothiocyanate (FITC) and tetramethylrhodamine (TAMRA). biosyntan.deresearchgate.net This straightforward labeling strategy would allow researchers to synthesize fluorescent Lys-Phe probes to visualize cellular uptake, transport, and subcellular localization in real-time using fluorescence microscopy. sb-peptide.com Such probes could be used to study the mechanisms of the membrane-mediated anti-sickling effect or to track the fate of the dipeptide within cells, providing insights into its metabolism and potential off-target interactions.

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. nih.gov The Lys-Phe structure provides a fundamental scaffold for designing such molecules. The interplay between the cationic lysine side chain and the aromatic phenylalanine side chain can facilitate specific intermolecular interactions, such as cation-π and π-π stacking, which are crucial for protein-protein interactions. nih.gov By using Lys-Phe as a core motif, researchers can design and synthesize libraries of more complex molecules that target specific protein binding sites. For instance, the Phe-Phe motif is a known driver of molecular self-assembly, forming nanostructures and hydrogels. mdpi.com Incorporating lysine could add functionality and modulate these self-assembly properties, leading to new biomaterials or drug delivery vehicles.

Integration into Complex Biological Systems for Fundamental Understanding

To better understand the biological effects of this compound in a physiologically relevant context, future research is moving towards its application in advanced, multi-dimensional biological models.

Three-dimensional (3D) cell culture models, such as spheroids and organoids, more accurately mimic the in vivo environment compared to traditional 2D monolayer cultures. news-medical.net While dipeptides are already used in cell culture media to enhance the solubility of amino acids like tyrosine, their specific metabolic effects in complex 3D systems are less understood. nih.gov Integrating Lys-Phe into 3D cultures of hematopoietic stem cells could provide a powerful platform to study its anti-sickling effects during erythropoiesis in a bone marrow-like environment. Furthermore, using advanced imaging techniques like stimulated Raman scattering (SRS) microscopy, researchers could investigate how supplementation with Lys-Phe affects cellular metabolism, such as lipogenesis and protein synthesis, in cancer spheroids or other disease models. frontiersin.org The use of self-assembling peptide hydrogels, some of which are based on the Phe-Phe motif, for 3D cell culture also opens the possibility of designing Lys-Phe-containing matrices to study cell behavior. mdpi.com

Ex vivo tissue models, which involve the use of living tissues maintained outside the body, offer a bridge between in vitro cell culture and in vivo animal studies. mdpi.com These models can be used to study the absorption, distribution, metabolism, and efficacy of compounds in a complex, multi-cellular tissue environment. For example, the metabolism of Lys-Phe and its transport across biological barriers could be investigated using perfused organ models, such as the intestine or liver. To study its anti-sickling properties, an ex vivo perfused spleen model could be used to examine how Lys-Phe affects red blood cell filtration and survival under hypoxic conditions. Biodistribution studies, similar to those performed with peptide-based radiopharmaceuticals containing Gly-Phe-Lys linkers, could be adapted to track the accumulation of labeled Lys-Phe in specific tissues and organs. nih.gov

Advances in High-Throughput Synthesis and Screening of Lys-Phe Derivatives

The progression from traditional, low-throughput synthesis to modern, high-throughput methods has been a critical enabler for exploring the vast chemical space of Lys-Phe derivatives. High-throughput screening (HTS) leverages automation to rapidly assess the biological or biochemical activity of a large number of compounds, making it a cornerstone of modern drug discovery. ufl.edu

High-Throughput Synthesis (HTS): The synthesis of large libraries of Lys-Phe derivatives is now feasible through combinatorial methods and automated platforms. nih.gov Solid-phase peptide synthesis (SPPS) remains a fundamental technique for creating dipeptides, allowing for controlled, sequential addition of amino acids to a resin support. smolecule.com Advances in automation and miniaturization now permit the parallel synthesis of millions of peptide compounds in a matter of days. nih.gov For instance, ultra-high-throughput synthesis can be achieved in microchannel systems where solutions of reactants are manipulated by electrokinetic effects or micro-pressure pumping, eliminating many mechanical components and increasing speed. rsc.org These technologies enable researchers to systematically modify the Lys-Phe backbone, introducing a wide array of functional groups to explore structure-activity relationships comprehensively.

High-Throughput Screening (HTS): Once large libraries of Lys-Phe derivatives are synthesized, HTS platforms are employed to identify compounds with desired biological activities. These platforms can screen millions of individual compounds in a remarkably short time. nih.govrsc.org Key technologies in this domain include:

Fluorescence-Activated Cell Sorting (FACS): A high-throughput method for screening bead-based libraries, with a theoretical capacity of screening approximately 100 million compounds in a 10-hour period. nih.gov

Fiber-Optic Array Scanning Technology (FAST): This platform can screen bead-based libraries at an exceptional rate of about 5 million compounds per minute. nih.gov

Automated Robotic Systems: These systems can test hundreds of thousands of compounds against a specific disease target within a day or two by utilizing microtiter plates in 384-well or 1536-well formats. ufl.eduufl.edu

The integration of nanoscale synthesis with in-situ screening represents a significant leap forward. By using technologies like acoustic dispensing, libraries can be synthesized on a nanomole scale in 1536-well plates and screened immediately, accelerating the discovery process and reducing waste. rsc.org

Table 1: Comparison of High-Throughput Screening Technologies

Technology Throughput Rate Typical Application Key Advantages
Fluorescence-Activated Cell Sorting (FACS) ~10⁸ compounds / 10 hours (theoretical) Screening bead-based libraries High speed for large libraries
Fiber-Optic Array Scanning (FAST) ~5 million compounds / minute Screening bead-based libraries Extremely high screening velocity
Automated Robotic Platforms 100,000s of compounds / day Cell-based and biochemical assays High precision and compatibility with various assay formats (384/1536-well)

| Nanoscale Synthesis & In-Situ Screening | Varies (e.g., 1536-well format) | On-the-fly synthesis and screening | Reduces time, cost, and waste; accelerates hit identification |

Theoretical and In Silico Predictions for Accelerated Discovery

Alongside physical screening, theoretical and in silico methods have become indispensable for accelerating the discovery of novel peptide-based therapeutics. benthamscience.comnih.gov These computational strategies can significantly reduce the time and cost associated with drug discovery by prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Molecular Modeling and Docking: Molecular docking is a powerful computational technique used to predict how a ligand (such as a Lys-Phe derivative) might bind to a receptor or enzyme. benthamscience.comnih.gov This method allows researchers to screen vast virtual libraries of compounds against a specific biological target. For example, a computational tool was used to screen 3.2 million peptide combinations against the main protease of SARS-CoV-2, successfully identifying sequences that matched those found by experimental researchers. uwindsor.ca Such approaches can be readily applied to screen for Lys-Phe derivatives that could inhibit specific enzymes or disrupt protein-protein interactions.

Machine Learning and Predictive Models: Machine learning algorithms are increasingly being used to predict the properties and activities of peptides. benthamscience.comnih.gov These models can be trained on existing data to forecast various attributes, including:

Bioactivity: Predicting whether a peptide will be active against a particular target.

Toxicity: In silico models like ToxinPred have been developed to predict the toxicity of peptides based on their dipeptide composition with high accuracy. nih.govoup.com

ADMET Properties: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of peptide candidates is crucial for drug development. nih.gov

Simulation and Open-Access Tools: Molecular dynamics simulations provide insights into the stability and conformational behavior of peptide-receptor complexes at the molecular level. benthamscience.comnih.govnih.gov Furthermore, the development of open-access computational tools has democratized peptide drug discovery. uwindsor.ca These tools allow researchers worldwide to investigate potential peptide drugs by simulating combinations of amino acids and screening them against various targets, thereby accelerating the initial phases of research. uwindsor.ca Multiscale simulation methods have also been successfully used to predict the aggregation properties of large datasets of dipeptides and tripeptides. rsc.org

Table 2: Overview of In Silico Tools for Peptide Discovery

Tool/Method Application Purpose in Lys-Phe Derivative Research
Molecular Docking Virtual screening of ligand-receptor interactions Predict binding affinity of Lys-Phe derivatives to specific biological targets (e.g., enzymes, receptors). ymerdigital.com
Machine Learning Models (e.g., ToxinPred) Prediction of biological properties Forecast the potential toxicity, bioactivity, and ADMET profiles of novel Lys-Phe derivatives. nih.govoup.com
Molecular Dynamics (MD) Simulations Analysis of molecular motion and stability Evaluate the stability of the complex formed between a Lys-Phe derivative and its target. benthamscience.comnih.gov
Open-Access Computational Libraries Screening of all possible peptide combinations Rapidly screen millions of virtual Lys-Phe derivatives against targets like viral proteases to identify potential inhibitors. uwindsor.ca

| Multiscale Simulation Methods | Prediction of peptide aggregation | Predict the tendency of different Lys-Phe derivatives to form supramolecular nanostructures. rsc.org |

Q & A

Basic Research Questions

Q. What established protocols ensure high-purity synthesis of Lys-Phe dihydrobromide?

  • Methodology : Use solid-phase peptide synthesis (SPPS) with Fmoc-protected lysine and phenylalanine residues, followed by dihydrobromide salt formation under controlled pH (4.5–5.5). Purification via reverse-phase HPLC with a C18 column and acetonitrile/water gradient (10–90%) ensures >95% purity. Validate purity via ¹H/¹³C NMR and mass spectrometry .
  • Documentation : Record reaction temperature, solvent ratios, and purification parameters to enhance reproducibility .

Q. Which spectroscopic methods confirm this compound’s structural integrity?

  • Techniques :

  • ¹H/¹³C NMR : Confirm peptide bond formation (amide protons at δ 7.8–8.2 ppm) and bromide counterion integration .
  • FT-IR : Identify amine N-H stretches (3200–3400 cm⁻¹) and carboxylate C=O (1650–1750 cm⁻¹) .
  • LC-MS : Verify molecular weight (expected m/z: 337.3 for [C₁₄H₂₁N₃O₃]⁺) and rule out side products .

Q. How should researchers document synthesis parameters for reproducibility?

  • Include molar ratios, solvent systems (e.g., DMF for SPPS), and reaction times. Use IUPAC nomenclature and raw spectral data (e.g., NMR shifts, HPLC retention times) in supplementary materials .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in aqueous vs. organic solvents be resolved?

  • Analysis : Conduct solubility assays under standardized conditions (e.g., 25°C, 0.1 M PBS vs. DMSO). Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers. Compare results with literature using Cohen’s κ coefficient to assess inter-study variability .

Q. What strategies optimize this compound’s stability under physiological pH?

  • Experimental Design :

  • Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.
  • Use Arrhenius kinetics to predict degradation pathways (e.g., hydrolysis at acidic pH).
  • Incorporate chelating agents (e.g., EDTA) to mitigate metal-catalyzed oxidation .

Q. What statistical approaches analyze dose-response relationships in bioactivity studies?

  • Methods :

  • Fit data to a four-parameter logistic model (IC₅₀/EC₅₀ calculations).
  • Use ANOVA with Tukey’s post hoc test for multi-group comparisons.
  • Report confidence intervals (95%) and effect sizes (Cohen’s d) to contextualize significance .

Q. How can computational modeling predict this compound’s interaction with biological targets?

  • Framework :

  • Perform molecular docking (AutoDock Vina) against crystallographic structures (e.g., ACE2 receptor).
  • Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (kₐ, kₐ) .

Q. What ethical considerations apply to in vivo studies involving this compound?

  • Guidelines :

  • Adhere to ARRIVE 2.0 standards for animal trials, including sample size justification and humane endpoints.
  • Obtain IRB approval for human cell line use, ensuring compliance with Helsinki Declaration principles .

Data Presentation and Validation

Table 1 : Example Purity Analysis of this compound

ParameterMethodResultAcceptable Range
Purity (HPLC)Reverse-phase C1897.3%≥95%
Counterion (Br⁻)Ion chromatography2.02 eq2.00 ± 0.05 eq
Residual Solvent (DMF)GC-MS<50 ppm<500 ppm

Note : Data should align with ICH Q3A guidelines for impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.